

Physicochemical Properties of Propoxyphenyl Sildenafil: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: *Propoxyphenyl sildenafil*

Cat. No.: *B565868*

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For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **propoxyphenyl sildenafil**, a known analogue of sildenafil. The information is presented to facilitate its use in laboratory settings, with a focus on data clarity, detailed experimental methodologies, and visual representations of key concepts.

Propoxyphenyl sildenafil, a structural analogue of the well-known phosphodiesterase type 5 (PDE5) inhibitor sildenafil, is of significant interest in pharmaceutical research. Its characterization is crucial for understanding its behavior in biological systems and for the development of analytical methods. This guide summarizes its key physicochemical properties, provides detailed experimental protocols for their determination, and illustrates relevant biological pathways and experimental workflows.

Core Physicochemical Data

The fundamental physicochemical properties of **propoxyphenyl sildenafil** are summarized in the tables below. It is important to note that while some of these values have been experimentally determined, others are predicted based on computational models.

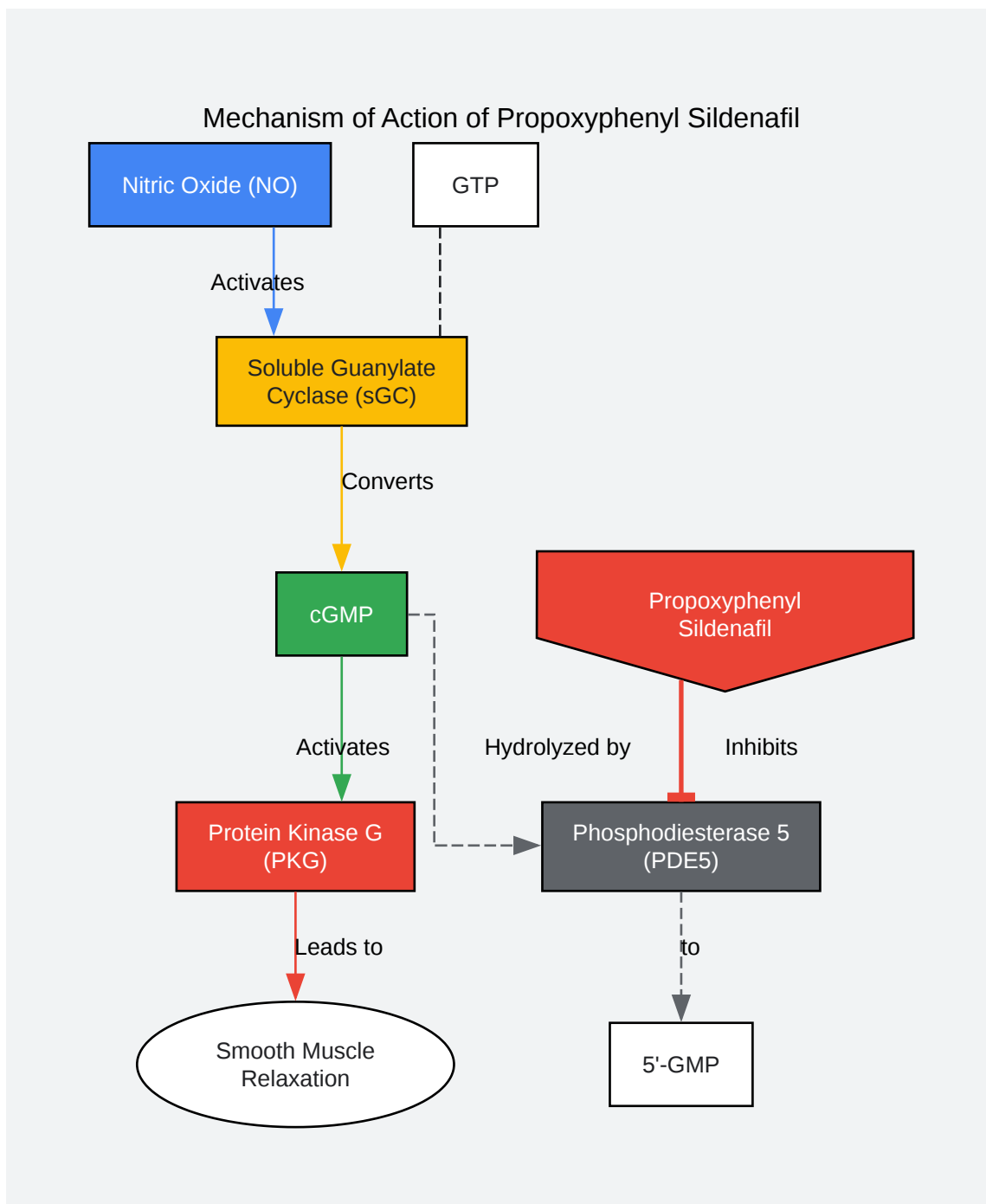
Property	Value	Source
Molecular Formula	C23H32N6O4S	[1][2]
Molecular Weight	488.61 g/mol	[1][2]
Appearance	Off-White to Light Yellow Solid	[3]

Predicted Physicochemical Properties	Value	Source
Melting Point	156-159 °C	[3]
Boiling Point	679.3 ± 65.0 °C	[3]
Density	1.37 ± 0.1 g/cm ³	[3]
pKa	5.99 ± 0.42	[3]

Qualitative Solubility Data	Observation	Source
Dimethyl Sulfoxide (DMSO)	Slightly Soluble	[3]
Methanol	Slightly Soluble (with heating)	[3]

Signaling Pathway of Propoxyphenyl Sildenafil

As an analogue of sildenafil, **propoxyphenyl sildenafil** is presumed to exert its biological effects through the same mechanism of action: the inhibition of phosphodiesterase type 5 (PDE5). This leads to an enhancement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.



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Sildenafil Signaling Pathway Diagram

Experimental Protocols

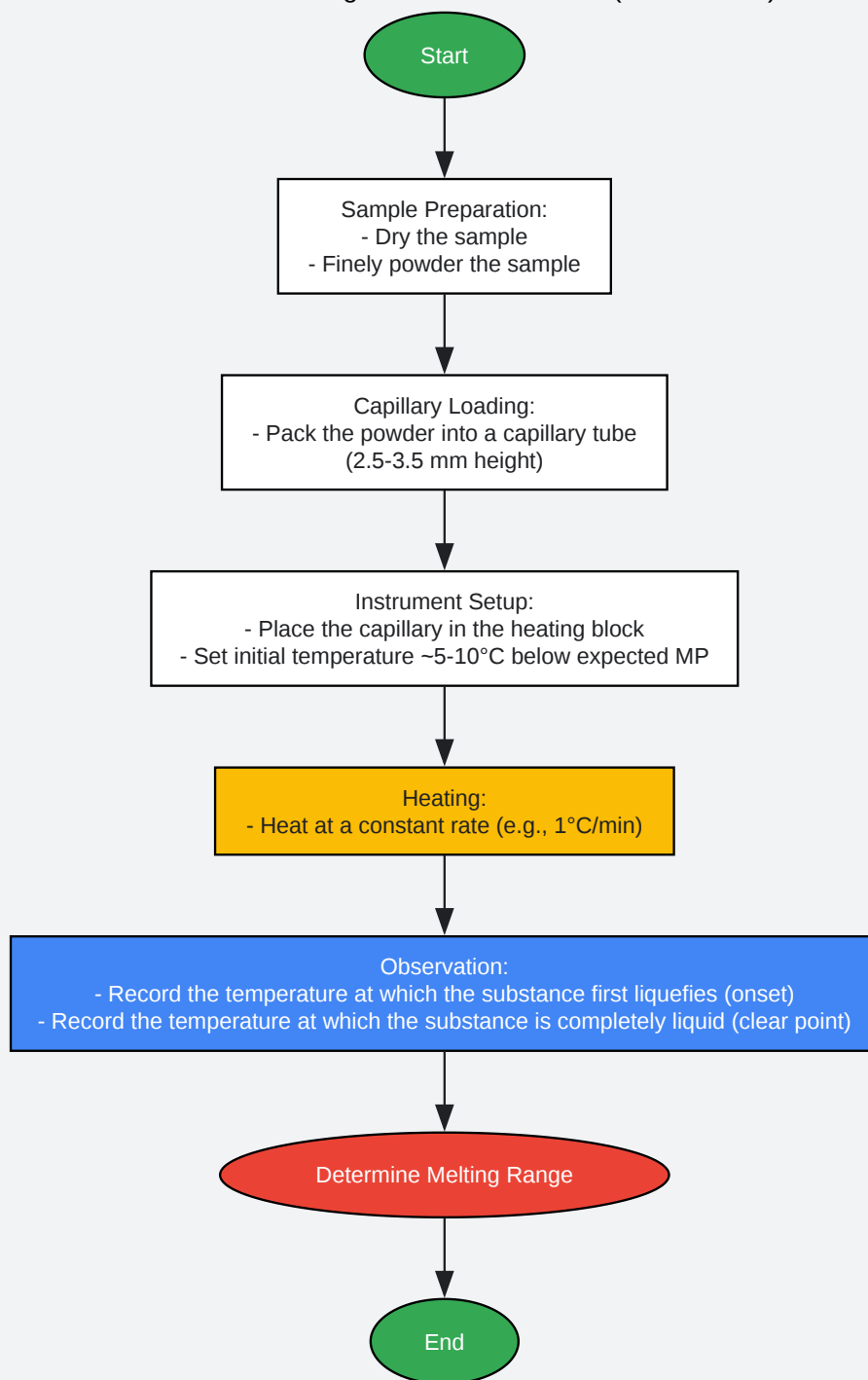
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols that

can be adapted for the characterization of **propoxyphenyl sildenafil**.

Determination of Melting Point (USP Class I Method)

The melting point of a crystalline solid is a critical indicator of its purity. The United States Pharmacopeia (USP) provides standardized methods for this determination.

Workflow for Melting Point Determination (USP Class I)

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Melting Point Determination Workflow

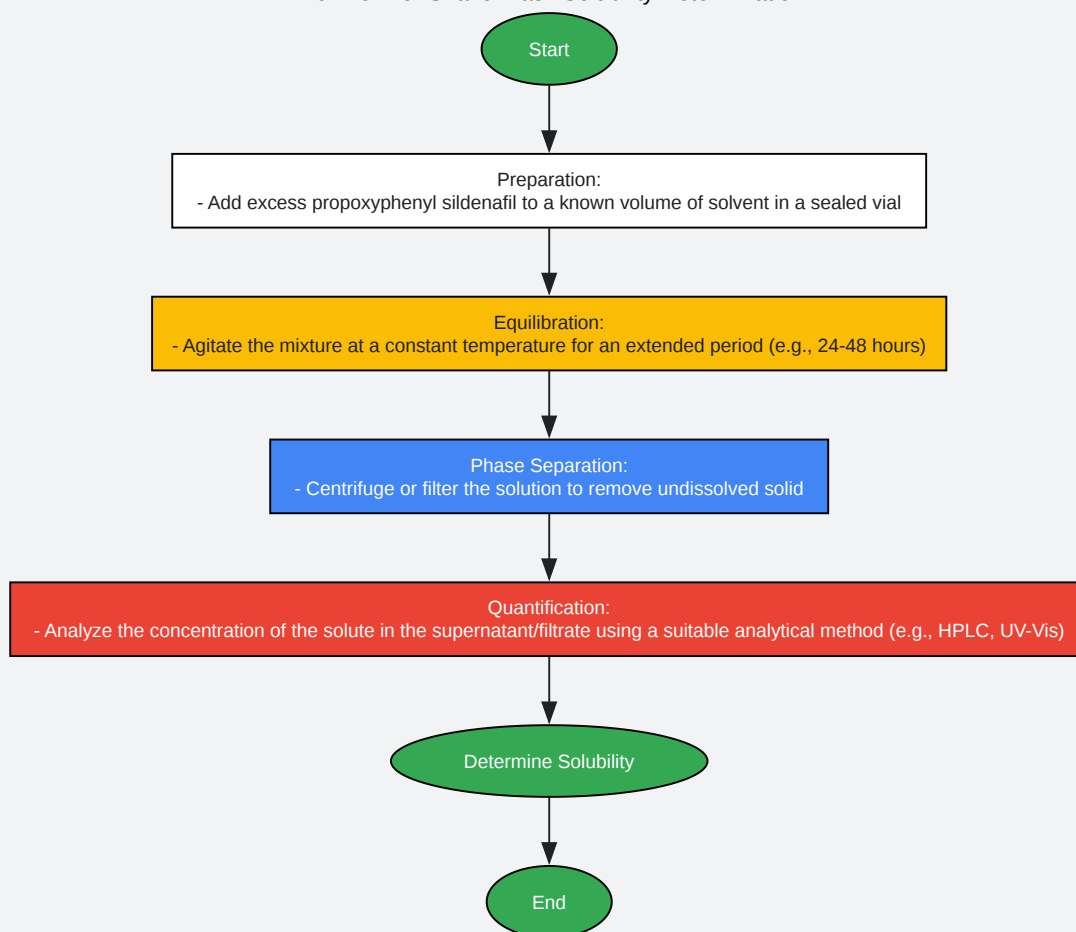
Methodology:

- **Sample Preparation:** The **propoxyphenyl sildenafil** sample is finely powdered and thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant.
- **Capillary Tube Loading:** The powdered sample is packed into a capillary tube of standard dimensions to a uniform height.
- **Apparatus Setup:** The loaded capillary tube is placed in a calibrated melting point apparatus.
- **Heating:** The sample is heated at a controlled and constant rate.
- **Observation:** The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded to define the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.^{[4][5][6]}

Workflow for Shake-Flask Solubility Determination

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